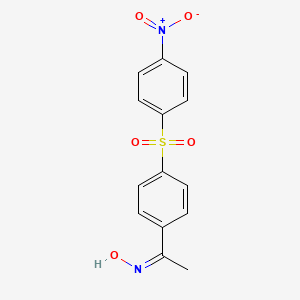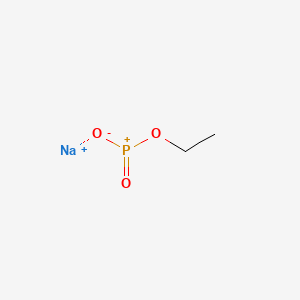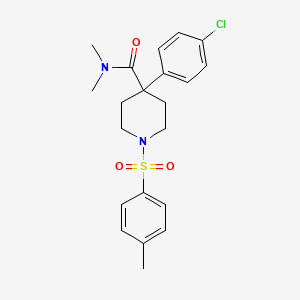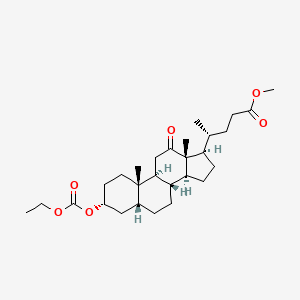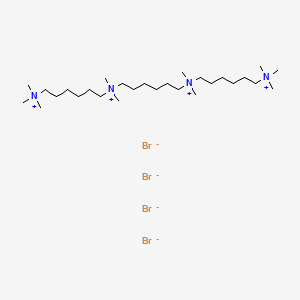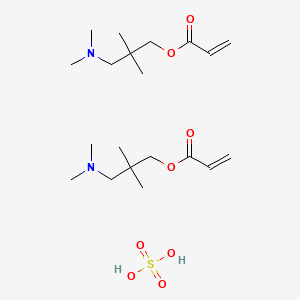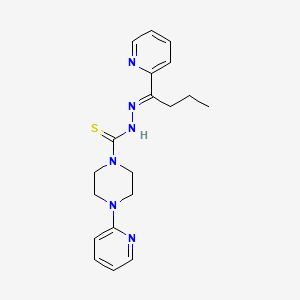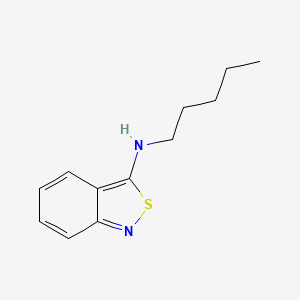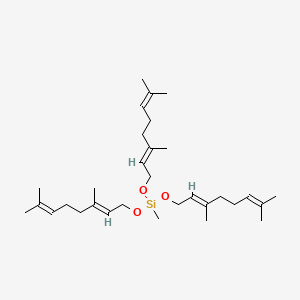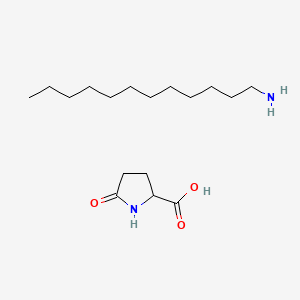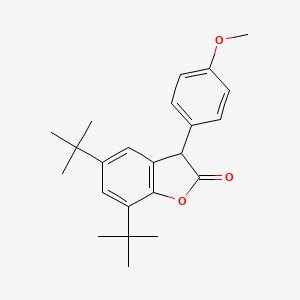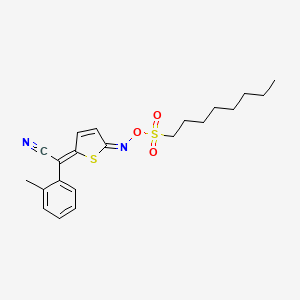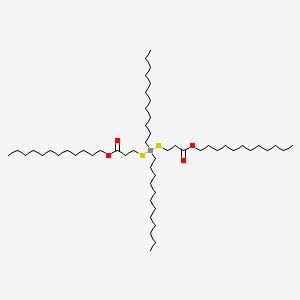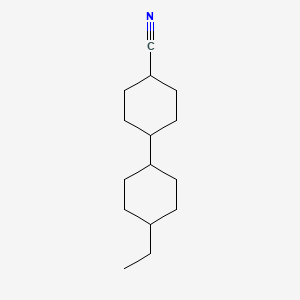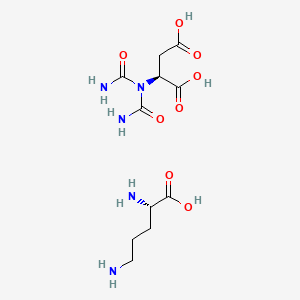
Einecs 298-761-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 298-761-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The synthetic routes and reaction conditions for Einecs 298-761-9 involve several steps. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. Industrial production methods often involve large-scale chemical processes that ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Einecs 298-761-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 298-761-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrial applications include its use in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 298-761-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context in which the compound is used .
Comparison with Similar Compounds
Einecs 298-761-9 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or properties but differ in their specific applications and effects. Some similar compounds include those with similar molecular formulas or functional groups .
Properties
CAS No. |
93838-89-2 |
|---|---|
Molecular Formula |
C11H21N5O8 |
Molecular Weight |
351.31 g/mol |
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;(2S)-2-(dicarbamoylamino)butanedioic acid |
InChI |
InChI=1S/C6H9N3O6.C5H12N2O2/c7-5(14)9(6(8)15)2(4(12)13)1-3(10)11;6-3-1-2-4(7)5(8)9/h2H,1H2,(H2,7,14)(H2,8,15)(H,10,11)(H,12,13);4H,1-3,6-7H2,(H,8,9)/t2-;4-/m00/s1 |
InChI Key |
HJJODWUUDZFOPT-FIJKMLAWSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N(C(=O)N)C(=O)N)C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(C(C(=O)O)N(C(=O)N)C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


